The primary structure of Ribonuclease T2 (RNase T2) from Aspergillus oryzae was resolved through peptide mapping techniques. Enzymatic digestions using Achromobacter lyticus protease I, Staphylococcus aureus V8 protease, and α-chymotrypsin were applied to cyanogen bromide-derived peptides from the reduced and S-carboxymethylated (or S-aminoethylated) protein. This systematic approach confirmed a single polypeptide chain of 239 amino acid residues with a calculated molecular mass of 29.155 kDa for the non-glycosylated protein [1]. The sequence revealed low similarity (<20%) with the guanylic-acid-specific RNase T1 from the same fungus, though key residues for catalytic function were conserved [1] [5].
RNase T2 is a glycoprotein with a carbohydrate mass fraction of 7.9%. Glycosylation occurs exclusively via N-linkage at three asparagine residues: Asn15, Asn76, and Asn239. Site-specific analysis confirmed these positions as modification sites, with Asn239 located near the C-terminus. The glycosylation contributes to the observed molecular weight of ~36 kDa in native conditions, accounting for the discrepancy from the theoretical unmodified mass [1] [7]. Glycans stabilize the protein structure and influence solubility but are dispensable for catalytic activity [5].
RNase T2 contains two conserved disulfide bonds (Cys31–Cys87 and Cys57–Cys73) critical for structural integrity. Equilibrium unfolding studies using guanidine hydrochloride and thermal denaturation revealed reversible unfolding with slow kinetics (hours). Key stability parameters include:
Table 1: Key Structural Features of RNase T2
Feature | Detail | Functional Implication |
---|---|---|
Amino Acid Residues | 239 | Catalytic core & substrate binding |
Glycosylation Sites | Asn15, Asn76, Asn239 | Stability and solubility enhancement |
Carbohydrate Content | 7.9% of mass | Contributes to observed MW (36 kDa) |
Disulfide Bonds | Cys31–Cys87, Cys57–Cys73 | Tertiary structure stabilization |
RNase T2 adopts a circularly permuted BECR (Barr, EndoU, and Colicin E-like Ribonucleases) fold. Unlike classical RNases, its N- and C-termini are positioned adjacent to the active site, resulting from evolutionary permutation of secondary structure connectivity. This fold comprises a central β-sheet flanked by α-helices, creating a concave surface for RNA binding. The BECR architecture is conserved across the RNase T2 family and enables versatile substrate recognition [7] [10].
The tertiary structure includes 7 α-helices and 8 β-strands forming a globular core. The catalytic site resides in a deep cleft formed by loops connecting β2-β3 (CAS I) and β5-β6 (CAS II). Essential residues include:
Table 2: Thermodynamic Stability Parameters of RNase T2
Condition | Parameter | Value |
---|---|---|
20 mM phosphate, pH 7.5 | Tm | 55.3°C |
ΔHunf | 119.1 kcal·mol⁻¹ | |
Water, 25°C | ΔGunf | 5.3 kcal·mol⁻¹ |
Kinetics | Unfolding Rate | Hours (slow) |
The gene encoding RNase T2 (rntB) spans 5 exons interrupted by 4 introns. Intron positions are conserved relative to other fungal RNase T2 genes, suggesting functional or evolutionary constraints on splicing. The promoter region contains stress-responsive elements, aligning with the enzyme’s role in nutrient scavenging during fungal autolysis. Heterologous cloning in E. coli confirmed the gene’s ability to direct full-length protein synthesis, though glycosylation required eukaryotic hosts [1] [6].
Komagataella phaffii (formerly Pichia pastoris) is the premier platform for recombinant RNase T2 production due to:
Table 3: Recombinant Production Systems for RNase T2
Host System | Advantages | Limitations | Yield |
---|---|---|---|
Komagataella phaffii | High secretion; Glycosylation; GRAS status | Requires methanol induction (AOX1) | 50–250 KU/L* |
Escherichia coli | Rapid growth; Low cost | No glycosylation; Inclusion body formation | Low (non-native) |
Saccharomyces cerevisiae | Genetic tractability | Hyperglycosylation; Low secretion | Moderate |
* KU = kilo units; Commercial yields (e.g., Worthington Biochemical) [3] [7] [10].
List of Compounds:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: